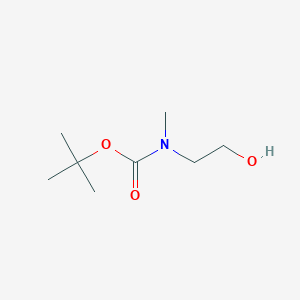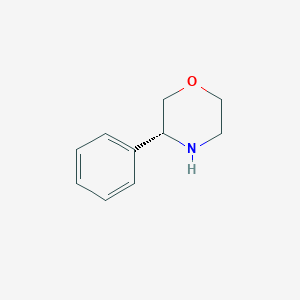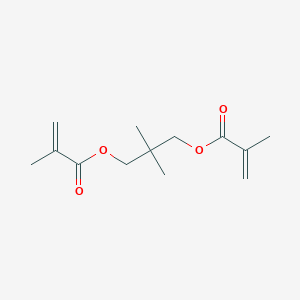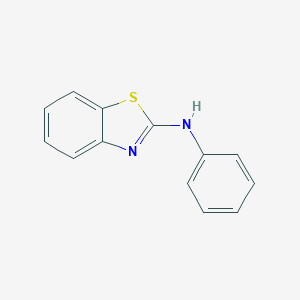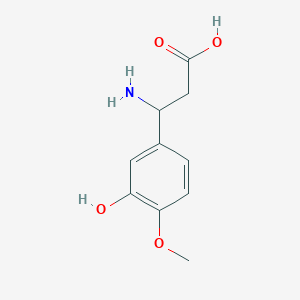
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is a compound that belongs to the phenylpropanoid family . It contains a propionic acid moiety attached to the phenyl ring . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Molecular Structure Analysis
The molecular formula of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is C10H13NO3 . Its molecular weight is 195.22 . The SMILES string representation of this compound is COc1ccc(cc1)C(N)CC(O)=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” include a melting point of 230 °C (dec.) (lit.) .
Aplicaciones Científicas De Investigación
Antioxidant Activity
This compound has been identified as a metabolite of caffeine and exhibits significant antioxidant properties . It can be used to study the mechanisms of oxidative stress-related diseases and the potential therapeutic effects of antioxidants .
Biomarker for Coffee Consumption
Due to its origin as a caffeine metabolite, this compound serves as a sensitive biomarker for coffee consumption. Research in this area can lead to a better understanding of the dietary habits and their health implications on individuals .
Prostaglandin E2 Inhibition
The ability of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid to inhibit the production of prostaglandin E2 suggests its potential application in inflammation studies and drug development for anti-inflammatory treatments .
Pharmacokinetics
Studies have explored the absorption, metabolism, and tissue distribution of this compound in animal models. This research is crucial for developing pharmacological agents and understanding their systemic effects .
Gut Microbiota Metabolism
As an end-product of gut microbiota metabolism from dietary polyphenols, this compound is involved in research focused on gut health and its correlation with overall well-being .
Cardiovascular Health
Given its role as a metabolite of polyphenols, which are known for their cardiovascular protective effects, this compound is used in research aimed at uncovering new treatments for cardiovascular diseases .
Antiobesity and Antidiabetic Effects
The compound’s metabolites have been linked to antiobesity and antidiabetic effects, particularly in liver and muscle tissues. This opens up avenues for research into obesity and diabetes management .
Antihypertensive Properties
Research into the antihypertensive effects of this compound, particularly its impact on the aorta, can contribute to the development of new blood pressure medications .
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHRWQFARWHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477481 |
Source


|
| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
CAS RN |
129042-81-5 |
Source


|
| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

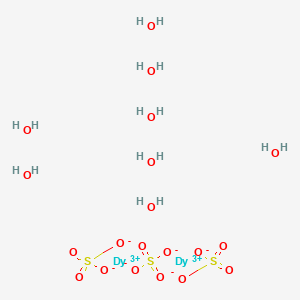


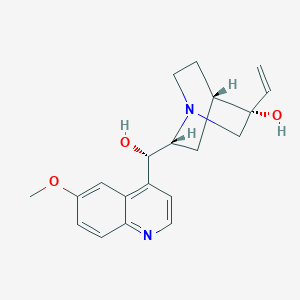
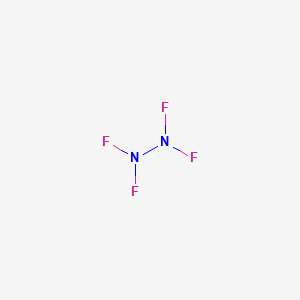
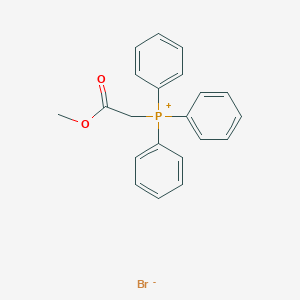
![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
